N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide
Description
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1-ethylpyrazole moiety and a methyl sulfonamide group linked to a phenyl ring. The oxadiazole ring is a bioisostere for ester or amide functionalities, enhancing metabolic stability and bioavailability .
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-2-20-10-13(8-16-20)15-18-14(23-19-15)9-17-24(21,22)11-12-6-4-3-5-7-12/h3-8,10,17H,2,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCYFOUBNFLUMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide typically involves multi-step organic reactions.
Formation of 1-ethyl-1H-pyrazole-4-carboxylic acid: This is achieved through the reaction of ethylhydrazine with ethyl acetoacetate.
Cyclization to form 1,2,4-oxadiazole: The carboxylic acid undergoes cyclization with acyl hydrazide to form the oxadiazole ring.
Sulfonamide formation: The final step involves the reaction of the oxadiazole intermediate with phenylmethanesulfonyl chloride under base conditions to form the desired product.
Industrial Production Methods
Industrial production typically uses optimized reaction conditions to increase yield and purity. This often involves:
Batch reactors: with temperature control to manage exothermic reactions.
Purification steps: like recrystallization and chromatography to ensure high purity.
Catalysis: to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can be oxidized under various conditions to form more complex derivatives.
Reduction: Can undergo reductive reactions, leading to amine derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halogens, amines, thiols, etc.
Major Products
The major products vary depending on the reactions it undergoes but include various derivatives with altered functional groups or extended carbon chains.
Scientific Research Applications
Antiviral Properties
Research indicates that compounds containing pyrazole and oxadiazole moieties exhibit antiviral activities. For instance, the pyrazolo[1,5-a]pyrimidine scaffold has been shown to develop potent inhibitors against β-coronaviruses by targeting specific kinases such as CSNK2 . The incorporation of similar structural elements in N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide suggests potential efficacy in antiviral drug development.
Anticancer Potential
The compound's ability to inhibit specific signaling pathways relevant to cancer progression has been explored. Studies have shown that derivatives of pyrazole can modulate kinase activity associated with tumor growth and metastasis. For example, modifications to the pyrazole structure have led to increased potency against cancer cell lines . The sulfonamide group may enhance solubility and bioavailability, making it a candidate for further investigation in anticancer therapies.
Neurological Disorders
There is emerging evidence that compounds with similar structural characteristics can influence neuroprotective pathways. The modulation of neurotransmitter systems through inhibition of specific enzymes or receptors could make this compound a candidate for treating neurological disorders such as Alzheimer's disease or Parkinson's disease .
Anti-inflammatory Effects
Compounds featuring the pyrazole moiety have demonstrated anti-inflammatory properties in various experimental models. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral Activity | Demonstrated inhibition of β-coronaviruses using pyrazolo derivatives. |
| Study 2 | Anticancer Properties | Showed enhanced potency against specific cancer cell lines with structural modifications. |
| Study 3 | Neuroprotection | Suggested potential benefits in models of neurodegenerative diseases through enzyme modulation. |
Mechanism of Action
The compound's mechanism of action primarily involves interaction with biological macromolecules.
Molecular Targets: It targets enzymes and receptors involved in inflammatory pathways.
Pathways Involved: It modulates pathways such as NF-κB and MAPK, crucial in inflammation and cancer biology.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
Compound A: N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (from )
- Structure : Replaces the 1,2,4-oxadiazole with a thiazole ring.
- The acetamide group (vs. sulfonamide) may reduce target affinity for sulfonamide-dependent enzymes.
Compound B : 4-ethoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine (from )
- Structure : Retains the 1,2,4-oxadiazole core but substitutes the pyrazole with a tetrahydrofuran (oxolan) group and a piperidine ring.
- Key Differences: The oxolan and piperidine groups introduce stereochemical complexity (chiral center) and increased basicity, which may affect blood-brain barrier penetration.
Substituent Variations
Compound C : N-[(1-ethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine (from )
- Structure : Shares the 1-ethylpyrazole group but replaces the oxadiazole-sulfonamide system with a hydroxylamine Schiff base.
- Likely less stable under physiological conditions .
Compound D: (2-methanesulfonylphenyl)methanol (from )
- Structure: Simplifies the scaffold to a benzenesulfonyl group with a methanol substituent.
- Key Differences: Absence of heterocycles reduces steric and electronic complexity, diminishing target specificity. The methanol group may limit bioavailability due to higher polarity .
Pharmacological and Physicochemical Properties
Research Findings and Implications
- Target Compound : The phenylmethanesulfonamide group predicts strong binding to carbonic anhydrases or cyclooxygenases, while the oxadiazole-pyrazole system may confer kinase inhibition (e.g., JAK or MAPK pathways) .
- Compound A : Thiazole derivatives often exhibit antimicrobial or anticancer activity, but the absence of sulfonamide may narrow its target range .
- Compound C : Hydroxylamine’s redox activity could make it a pro-drug candidate, requiring metabolic activation .
Biological Activity
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring fused with an oxadiazole moiety, which is known for diverse biological activities. The sulfonamide group enhances the compound's solubility and bioavailability.
Molecular Formula: C14H16N4O3S
Molecular Weight: 320.36 g/mol
Research indicates that compounds with oxadiazole and pyrazole derivatives exhibit various biological activities, including:
- Anti-inflammatory Effects: Oxadiazole derivatives have been reported to possess anti-inflammatory properties. For instance, modifications in the structure can lead to reduced genotoxic effects while maintaining anti-inflammatory activity .
- Antimicrobial Activity: The presence of the pyrazole moiety contributes to antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains.
Biological Activity Data
Case Studies
- Anti-inflammatory Study : A study involving a series of oxadiazole derivatives showed that structural modifications could enhance anti-inflammatory activity while minimizing genotoxic effects. The compound exhibited a significant reduction in cytokine production in macrophage models .
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections .
- Antiviral Research : A recent investigation into pyrazolo[1,5-a]pyrimidine scaffolds found that similar compounds showed antiviral properties against coronaviruses, indicating that this compound may also have similar applications .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling a pyrazole-oxadiazole precursor with a sulfonamide group. For example, describes a procedure using K₂CO₃ as a base in DMF at room temperature, while emphasizes reflux conditions (150°C) with catalysts like pyridine and zeolites. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution .
- Catalysts : Zeolites or pyridine improve reaction efficiency in heterocycle formation .
- Temperature : Room temperature vs. reflux affects reaction kinetics and side-product formation .
- Validation : Monitor intermediates via TLC and confirm final product purity via HPLC (>95%) .
Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole C-H protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₀FN₃O₄S₂: 450.09) .
- X-ray Crystallography : Resolves 3D conformation, critical for studying bioactivity .
- Purity Checks : Use HPLC with C18 columns and UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound, particularly regarding its sulfonamide and pyrazole-oxadiazole motifs?
- Methodological Answer :
- Analog Synthesis : Replace the ethyl group on pyrazole with methyl/isopropyl ( ) or modify the sulfonamide’s aryl group (e.g., fluorophenyl vs. methoxyphenyl) .
- Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) to correlate substituent effects with inhibition (IC₅₀) .
- Computational Modeling : Use docking studies (AutoDock Vina) to predict binding interactions with active sites .
- Data Interpretation : Compare logP values and steric parameters (e.g., TPSA) to rationalize activity trends .
Q. What mechanistic insights exist for the oxidation/reduction reactions of this compound, and how can they be leveraged in derivatization?
- Methodological Answer :
- Oxidation : Treat with KMnO₄ to convert sulfonamide to sulfone derivatives, altering electronic properties ( ) .
- Reduction : Use LiAlH₄ to reduce oxadiazole rings, generating amine intermediates for further functionalization .
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., disappearance of S=O stretches at ~1350 cm⁻¹) .
Q. How can researchers address contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare datasets from (fluorinated analogs) and (triazole derivatives) to identify confounding variables (e.g., cell line specificity).
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Statistical Tools : Apply multivariate analysis to decouple substituent effects from experimental noise .
Synthesis and Optimization Challenges
Q. What strategies mitigate low yields during the coupling of pyrazole-oxadiazole and sulfonamide precursors?
- Methodological Answer :
- Activation : Use coupling agents like EDCI/HOBt for amide bond formation ( ) .
- Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane 3:7) to isolate intermediates .
- Scale-Up : Transition from batch to flow chemistry for improved heat/mass transfer ( ) .
Biological Activity and Applications
Q. What in vitro/in vivo models are recommended for evaluating this compound’s pharmacological potential?
- Methodological Answer :
- Cancer Models : Test antiproliferative activity in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, using cisplatin as a positive control ( ) .
- Anti-Inflammatory Models : Measure COX-2 inhibition in RAW 264.7 macrophages .
- Toxicity Screening : Perform acute toxicity studies in zebrafish embryos (LC₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
